3-(2-クロロフェニル)-1H-ピラゾール

概要

説明

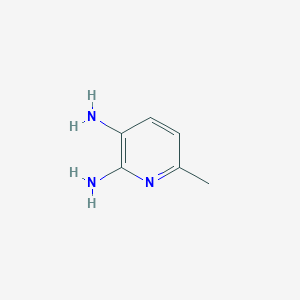

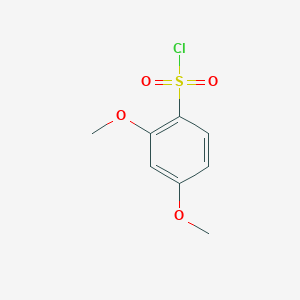

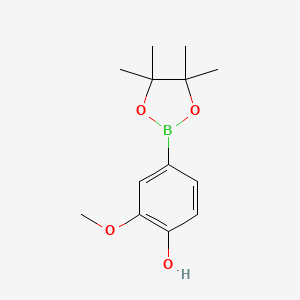

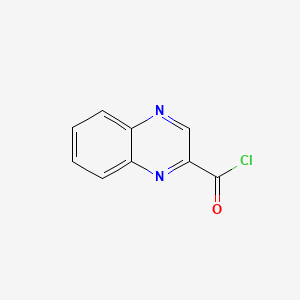

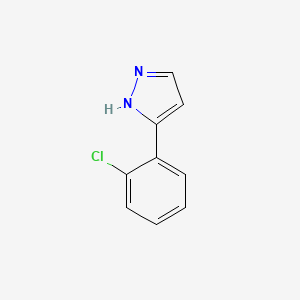

The compound 3-(2-Chlorophenyl)-1H-Pyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The presence of a chlorophenyl group at the 3-position indicates that this compound is a chlorinated pyrazole, which may exhibit unique chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of 3-(2-Chlorophenyl)-1H-Pyrazole, a similar synthetic approach could be employed, starting with a 2-chlorophenyl hydrazine and an appropriate diketone or aldehyde precursor. The synthesis of related compounds has been reported, such as the condensation/cyclization reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride , and the synthesis of densely functionalized pyrazoles through specification and transamidation of ester-functionalized pyrazoles .

Molecular Structure Analysis

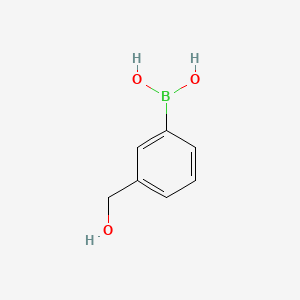

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the crystal structure of 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline was determined using X-ray single crystal diffraction . Density functional theory (DFT) calculations can also predict the geometry and vibrational frequencies, as seen in the studies of similar compounds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as nitrogen atoms and adjacent carbon atoms. These sites can undergo nucleophilic and electrophilic attacks, as suggested by molecular electrostatic potential studies . The reactivity of these compounds can lead to the formation of complexes with biological targets, as seen in the molecular docking study of a pyrazole derivative with kinesin spindle protein .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. The vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties of these compounds have been investigated, providing insights into their electronic structures . The antimicrobial and antitumor activities of some pyrazole derivatives have also been evaluated, indicating potential applications in medicinal chemistry .

Relevant Case Studies

Several studies have reported the biological activities of pyrazole derivatives. For example, some compounds showed antifungal and antitubercular activities , while others exhibited inhibitory activity against kinesin spindle protein . Additionally, certain pyrazole derivatives have been evaluated for their antitumor activity by the National Cancer Institute, with some showing significant growth inhibition against tumor cell lines .

科学的研究の応用

抗痙攣活性

「3-(2-クロロフェニル)-1H-ピラゾール」は、抗痙攣剤としての可能性を評価するために合成され、試験されました . 最大電気ショック(MES)、精神運動性(6 Hz、32 mA)、皮下ペンチレンテトラゾール(sc PTZ)発作試験を含む、急性てんかんモデルにおいて、この化合物は有望な結果を示しました . 実際、合成された物質の1つである3-(2-クロロフェニル)-1-{2-[4-(4-フルオロフェニル)ピペラジン-1-イル]-2-オキソエチル}-ピロリジン-2,5-ジオンは、標準薬であるバルプロ酸よりも良好なED50値と保護指数を示しました .

鎮痛活性

「3-(2-クロロフェニル)-1H-ピラゾール」は、抗痙攣特性に加えて、鎮痛活性も調査されています . これは、抗痙攣薬がしばしば神経障害性疼痛の管理に効果的であるため、特に関連しています . この化合物は、ホルマリンによる強直性疼痛モデルで試験され、有望な結果を示しました .

神経チャネルとの相互作用

この化合物は、神経電位依存性ナトリウム(サイト2)およびL型カルシウムチャネルと相互作用することがわかりました . この相互作用は、この化合物の抗痙攣および鎮痛効果の分子作用機序の一部である可能性があります .

無毒性

この化合物は、神経毒性および肝毒性について試験され、有意な細胞毒性効果を示しませんでした . これは、新たな薬剤開発において重要な要素であり、有害な副作用のリスクが低いことを示しています。

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBQZNMWKPXWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370954 | |

| Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59843-55-9 | |

| Record name | 3-(2-Chlorophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。